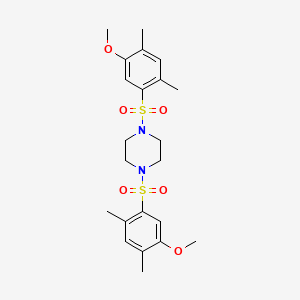

1,4-BIS(5-METHOXY-2,4-DIMETHYLBENZENESULFONYL)PIPERAZINE

CAS No.: 1903530-57-3

Cat. No.: VC7390036

Molecular Formula: C22H30N2O6S2

Molecular Weight: 482.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903530-57-3 |

|---|---|

| Molecular Formula | C22H30N2O6S2 |

| Molecular Weight | 482.61 |

| IUPAC Name | 1,4-bis[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine |

| Standard InChI | InChI=1S/C22H30N2O6S2/c1-15-11-17(3)21(13-19(15)29-5)31(25,26)23-7-9-24(10-8-23)32(27,28)22-14-20(30-6)16(2)12-18(22)4/h11-14H,7-10H2,1-6H3 |

| Standard InChI Key | ZCEMSNKBRGQZFR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a piperazine ring—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Each nitrogen is substituted with a benzenesulfonyl group derived from 5-methoxy-2,4-dimethylbenzenesulfonic acid. The aromatic rings are further modified with methoxy (-OCH₃) and methyl (-CH₃) groups at the 5th and 2,4 positions, respectively, creating a sterically hindered and electronically diverse system .

Stereoelectronic Features

-

Sulfonyl Groups: The sulfonyl (-SO₂-) linkages enhance solubility in polar solvents and provide sites for hydrogen bonding or ionic interactions, critical for biological targeting .

-

Methoxy Substituents: The electron-donating methoxy groups at the 5-position influence aromatic ring electron density, potentially modulating reactivity in electrophilic substitution reactions.

-

Methyl Groups: The 2,4-dimethyl configuration introduces steric bulk, which may affect conformational flexibility and binding affinity to biological targets .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₆N₂O₆S₂ | |

| Molecular Weight | 454.6 g/mol | |

| XLogP3 (Partition Coefficient) | 2.4 | |

| Hydrogen Bond Acceptors | 8 | |

| Rotatable Bonds | 6 |

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocol for 1,4-bis(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is documented in the literature, analogous compounds suggest a multi-step approach:

-

Piperazine Functionalization: Reacting piperazine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions to install the sulfonyl groups.

-

Purification: Chromatographic techniques to isolate the bis-sulfonylated product from mono- or unreacted starting materials .

Reactivity Profile

-

Nucleophilic Substitution: The sulfonyl groups may participate in reactions with nucleophiles, such as amines or alkoxides.

-

Electrophilic Aromatic Substitution: The methoxy and methyl groups direct incoming electrophiles to specific positions on the aromatic rings, though steric hindrance may limit reactivity .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the sulfonyl groups, while its stability under acidic or basic conditions remains uncharacterized. Analogous sulfonamides exhibit hydrolytic stability at neutral pH but may degrade under prolonged exposure to strong acids or bases .

Spectroscopic Data

-

¹H NMR: Expected signals include singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons split by substituent effects.

-

Mass Spectrometry: A molecular ion peak at m/z 454.6 (M⁺) would confirm the molecular weight .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Piperazine Derivatives

This compound’s dual sulfonamide functionality and steric complexity differentiate it from simpler derivatives, potentially offering unique binding modes or material properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume